
(E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Perković et al. (2016) involved the synthesis and biological evaluation of novel compounds with primaquine and substituted benzene moieties bridged by urea functionalities. These compounds, including urea and bis-urea derivatives, were evaluated for their antiproliferative activity against several cancer cell lines. Urea derivatives showed moderate antiproliferative effects, particularly against the breast carcinoma MCF-7 cell line. The bis-ureas demonstrated high selectivity against MCF-7 cells, with one derivative showing promise as a lead compound in the development of breast carcinoma drugs due to its high activity, selectivity, and compliance with drug development rules (Perković et al., 2016).
Structural and Functional Characterization
In the realm of molecular docking and spectroscopic analysis, El-Azab et al. (2016) conducted FT-IR, FT-Raman, and molecular docking studies on a similar quinazolinone derivative. The study assessed the molecule's stability, molecular electrostatic potential, and nonlinear optical properties. Additionally, molecular docking revealed potential inhibitory activity against a pyrrole inhibitor, suggesting applications in drug development (El-Azab et al., 2016).
Antimicrobial Activity
Habib, Hassan, and El‐Mekabaty (2013) synthesized quinazolinone derivatives and evaluated their antimicrobial activity. This research highlights the potential of quinazolinone derivatives, akin to the compound , in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Anticholinesterase Activity
Titov et al. (2022) explored the synthesis of 3-benzazecine-containing compounds with a focus on their potential inhibitory activities against human acetyl- and butyrylcholinesterases. This study provides insights into the compound's applicability in addressing neurological disorders through enzyme inhibition (Titov et al., 2022).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-3-carbaldehyde, followed by the addition of benzyl isocyanate to form the final product.", "Starting Materials": [ "4-methoxyphenethylamine", "2-oxo-2,3-dihydroquinazoline-3-carbaldehyde", "benzyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-3-carbaldehyde in the presence of a suitable catalyst to form 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazoline-4(1H)-carboxylic acid.", "Step 2: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 3: Addition of benzyl isocyanate to the acid chloride to form (E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS No. |
941946-79-8 |
Molecular Formula |
C25H24N4O3 |
Molecular Weight |
428.492 |
IUPAC Name |
1-benzyl-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C25H24N4O3/c1-32-20-13-11-18(12-14-20)15-16-29-23(21-9-5-6-10-22(21)27-25(29)31)28-24(30)26-17-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H2,26,28,30) |
InChI Key |
BGRQPOSHLJERQX-WEMUOSSPSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


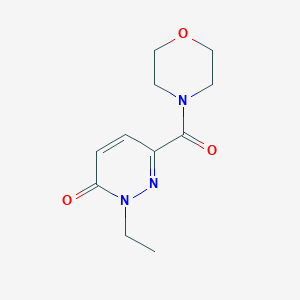

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)
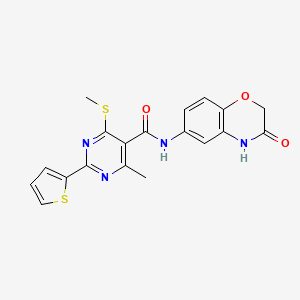
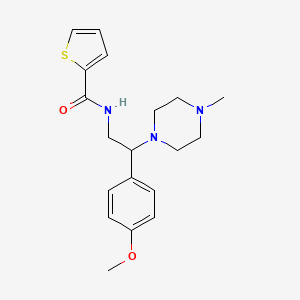
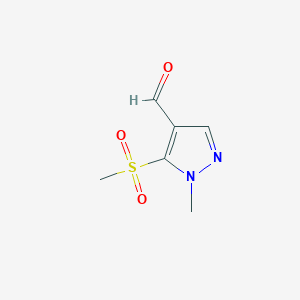
![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)
![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)
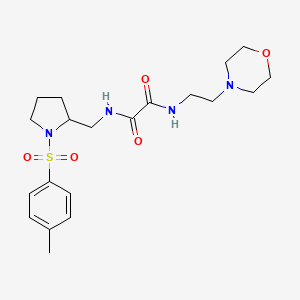
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)
